Peanut oil, hydrogenated
Overview
Description
Synthesis Analysis
Hydrogenated peanut oil is produced through the hydrogenation of peanut oil, a process that converts unsaturated fatty acids into saturated ones, thereby increasing the oil's stability and shelf life. This process involves the refined fixed oil obtained from peanut seed kernels, which is then subjected to hydrogenation to alter its chemical structure and physical properties for varied applications, particularly in cosmetic formulations as skin-conditioning agents (Andersen, 2001).
Molecular Structure Analysis
The molecular structure of hydrogenated peanut oil changes from containing unsaturated fatty acids to a higher proportion of saturated fatty acids due to the hydrogenation process. This alteration significantly impacts its functionality and application, making it a versatile ingredient in cosmetic formulations. The detailed molecular structure analysis reveals the presence of fatty acids such as linoleic acid and oleic acid, whose proportions vary depending on the degree of hydrogenation (Chung & Lin, 1965).
Chemical Reactions and Properties
Hydrogenated peanut oil undergoes a chemical reaction during its synthesis, where hydrogen gas is added to the oil in the presence of a catalyst, typically nickel, under controlled temperature and pressure conditions. This process results in a change in the oil's chemical properties, such as an increase in saturation and a decrease in unsaturation. The chemical reactions also affect the oil's physical state, often solidifying it at room temperature, which is beneficial for certain applications (Andersen, 2001).
Physical Properties Analysis
The physical properties of hydrogenated peanut oil, such as melting point, texture, and color, are significantly influenced by the hydrogenation process. These properties make it suitable for a wide range of applications, especially in cosmetics, where its solid form at room temperature can be utilized in products like creams and lotions. The modification of physical properties through hydrogenation also enhances the oil's oxidative stability, making it less prone to rancidity and extending its shelf life (Andersen, 2001).
Chemical Properties Analysis
The chemical properties of hydrogenated peanut oil, including its fatty acid profile, oxidative stability, and interaction with other compounds, are key to its functionality in various applications. The hydrogenation process not only alters its saturation levels but also impacts its behavior in formulations, such as its ability to enhance the absorption of other compounds when applied to the skin. These properties are crucial in the development of cosmetic products, ensuring that the oil serves its intended purpose as a skin-conditioning agent effectively (Andersen, 2001).
Scientific Research Applications
Biofuel Production : Peanut shell as a supplementary substrate in fermentative hydrogen production significantly boosts hydrogen yield. Its buffering effect aids in the process, demonstrating a potential application in renewable energy production (Qi et al., 2018).
Nutritional Studies in Aging : In old rats, dietary supplementation with hydrogenated peanut oil restores mitochondrial respiratory complex activity in skeletal muscles. This restoration includes an increase in complex I activity to 80% of levels found in young animals (Bronnikov et al., 2010).
Impact on Fatty Acid Composition : Hydrogenated peanut oil in rats' subcutaneous fat leads to increased levels of conjugated dienoic acid, potentially contributing to growth retardation (Christensen et al., 1957).
Antioxidant Properties : Molecular distillation of peanut oil at different temperatures results in antioxidant concentrates. Interestingly, hydrogenation does not significantly affect antioxidant activity (Bailey et al., 1943).
Selective Removal of Fatty Acids : The conjugated hydrogenation of peanut and safflower oils with nickel catalysts and alcohols leads to selective removal of linoleic acid. The retention of monoenes depends on the oil's initial unsaturation level (Basu & Chakrabarty, 1966).
Cosmetic Applications : Hydrogenated peanut oil, along with other peanut-derived products, is safe for use in cosmetic formulations, showing no known carcinogenic or irritant effects (Andersen, 2001).
Thermal Properties : Hydrogenated and unhydrogenated peanut oils have similar specific heats. Adjusting the iodine value by one unit results in about a 2% increase in solid glycerides content within the plastic range (Ward & Singleton, 1950).
Nutritional Improvement in Food Products : The inclusion of peanut butter in cookies, which contains hydrogenated peanut oil, improves their nutritional quality. It reduces saturated fatty acids and increases unsaturated fatty acids while maintaining stable oil quality and good sensory qualities (Timbabadiya et al., 2017).
Safety And Hazards
Future Directions
Peanut-derived ingredients are primarily used in the formulation of moisturizers, skin care products, and skin cleansers . The peanut oil is pale yellow when extracted. It is incorporated with hydrogen atoms to make Hydrogenated Peanut Oil . Thus, increasing demand for these derivatives in various industries is inflating the demand for peanut oil, promoting more production and driving the market of peanut oil .
properties
IUPAC Name |
(2S)-6-amino-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-phenylpropanoyl]amino]hexanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H45N9O5/c31-15-5-4-9-23(26(33)41)37-29(44)25(18-19-7-2-1-3-8-19)39-28(43)24(10-6-16-36-30(34)35)38-27(42)22(32)17-20-11-13-21(40)14-12-20/h1-3,7-8,11-14,22-25,40H,4-6,9-10,15-18,31-32H2,(H2,33,41)(H,37,44)(H,38,42)(H,39,43)(H4,34,35,36)/t22-,23-,24+,25-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UEVAHGMTRWGMTB-JBXUNAHCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)NC(CCCCN)C(=O)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC2=CC=C(C=C2)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N)NC(=O)[C@@H](CCCN=C(N)N)NC(=O)[C@H](CC2=CC=C(C=C2)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H45N9O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001045851 | |
Record name | Tyrosyl-arginyl-phenylalanyl-lysinamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001045851 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
611.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Dalda | |
CAS RN |
68425-36-5, 118476-85-0 | |
Record name | Hydrogenated peanut oil | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068425365 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tyrosyl-arginyl-phenylalanyl-lysinamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0118476850 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Peanut oil, hydrogenated | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Tyrosyl-arginyl-phenylalanyl-lysinamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001045851 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Peanut oil, hydrogenated | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.063.936 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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